

# Linvencorvir: A Comprehensive Technical Overview of its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RO6889678 |           |
| Cat. No.:            | B610539   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Linvencorvir (also known as RG7907 or RO7049389) is a novel, orally active small molecule classified as a hepatitis B virus (HBV) core protein allosteric modulator. It functions by inducing aberrant capsid assembly, which disrupts multiple stages of the HBV lifecycle. This mechanism leads to the degradation of the viral core protein, inhibits the encapsidation of pregenomic RNA (pgRNA), and interferes with the formation of covalently closed circular DNA (cccDNA), a key factor in the persistence of chronic HBV infection.[1] This technical guide provides an in-depth summary of the available preclinical and clinical pharmacokinetic and bioavailability data for linvencorvir.

#### **Preclinical Pharmacokinetics**

Linvencorvir has undergone extensive preclinical pharmacokinetic evaluation in several species, including rats, cynomolgus monkeys, and minipigs. These studies were crucial in establishing the compound's initial safety and pharmacokinetic profiles, supporting its advancement into clinical development.[2]

# Data Presentation: Preclinical Pharmacokinetic Parameters



The following table summarizes the key pharmacokinetic parameters of linvencorvir following a single oral administration in various nonclinical species.

| Species              | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h)    | AUC<br>(ng·h/mL) | Oral<br>Bioavailabil<br>ity (%) |
|----------------------|-----------------|-----------------|-------------|------------------|---------------------------------|
| Rat                  | 3               | 67.3 / 46.0     | 0.5 / 1.0   | 228 / 201        | ~20                             |
| 10                   | 248 / 132       | 1.0 / 0.5       | 1240 / 768  | ~20              |                                 |
| 30                   | 768 / 429       | 2.0 / 2.0       | 4150 / 2550 | ~20              |                                 |
| Cynomolgus<br>Monkey | 3               | 148 / 106       | 2.0 / 2.0   | 988 / 686        | ~20                             |
| 10                   | 520 / 371       | 2.0 / 2.0       | 3380 / 2360 | ~20              |                                 |
| 30                   | 2870 / 841      | 2.0 / 2.0       | 7120 / 3150 | ~20              |                                 |
| Minipig              | 3               | 67.3 / 46.0     | 0.5 / 1.0   | 228 / 201        | ~20                             |
| 10                   | 248 / 132       | 1.0 / 0.5       | 1240 / 768  | ~20              |                                 |
| 30                   | 768 / 429       | 2.0 / 2.0       | 4150 / 2550 | ~20              |                                 |

Data presented for male/female where available.

# Experimental Protocols: Preclinical Pharmacokinetic Studies

While specific details of the preclinical experimental protocols are not exhaustively provided in the available literature, a general methodology can be inferred.

In Vivo Pharmacokinetic Assessment:

- Animal Models: Male and female rats, cynomolgus monkeys, and minipigs were used.
- Administration: Linvencorvir was administered as a single oral dose at ranges of 3-30 mg/kg.



- Sample Collection: Serial blood samples were collected at various time points postadministration to characterize the plasma concentration-time profile.
- Analysis: Plasma concentrations of linvencorvir were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard in such studies.
- Pharmacokinetic Parameter Calculation: Non-compartmental analysis was employed to calculate key parameters such as Cmax, Tmax, and AUC. Oral bioavailability was determined by comparing the AUC from oral administration to that from a separate intravenous administration study.

#### **Clinical Pharmacokinetics**

Linvencorvir has been evaluated in Phase 1 and Phase 2 clinical trials in both healthy volunteers and patients with chronic hepatitis B. These studies have provided valuable insights into its pharmacokinetic profile, safety, and efficacy in humans.

#### **Data Presentation: Human Pharmacokinetic Parameters**

The following table summarizes the available pharmacokinetic parameters of linvencorvir in humans from a Phase 1 study in healthy volunteers.

| Population                    | Dose                        | Tmax (h)      | Terminal Half-<br>life (h)                  | Key<br>Observations                         |
|-------------------------------|-----------------------------|---------------|---------------------------------------------|---------------------------------------------|
| Healthy<br>Volunteers         | Single doses:<br>200-600 mg | 1.5 - 3.0     | 3.66 - 14.6                                 | Nonlinear<br>pharmacokinetic<br>s observed. |
| Multiple doses:<br>200-400 mg | Not specified               | Not specified | Nonlinear<br>pharmacokinetic<br>s observed. |                                             |

Plasma exposure of linvencorvir was noted to be higher in Chinese healthy volunteers compared to non-Asian volunteers.[3]



### **Experimental Protocols: Key Clinical Studies**

Human Mass Balance and Absolute Bioavailability Study:

- Study Design: This study was conducted in healthy male volunteers.
- Administration: Participants received a single oral dose of [14C]-labeled linvencorvir (600 or 1000 mg) followed by an intravenous microdose of [13C]-labeled linvencorvir (100 μg).
- Sample Collection: Blood, urine, and feces were collected over a specified period to account for all administered radioactivity.
- Analysis: Samples were analyzed to determine the concentrations of linvencorvir and its metabolites, and the total radioactivity.
- Objectives: The study aimed to determine the routes of metabolism and excretion, and to calculate the absolute oral bioavailability of linvencorvir.

Phase 2 Study in Patients with Chronic Hepatitis B:

- Study Design: A multicenter, non-randomized, open-label study involving three patient cohorts.
- Participants:
  - Cohort A: Nucleos(t)ide analogue (NUC)-suppressed patients.
  - Cohort B: Treatment-naïve patients.
  - Cohort C: Treatment-naïve patients.
- Dosing Regimen:
  - Cohort A: Linvencorvir plus NUC for 48 weeks.
  - Cohort B: Linvencorvir monotherapy for the first 4 weeks, followed by linvencorvir plus NUC for 44 weeks.
  - Cohort C: Linvencorvir plus NUC and pegylated interferon- $\alpha$  for 48 weeks.



- Pharmacokinetic Sampling: Plasma samples were collected at pre-dose and at multiple time points post-dose (1-8 hours) on day 1 and at weeks 4 and 24. Pre-dose and 1-4 hour postdose samples were collected at other scheduled visits. Samples were also collected before and up to 24 hours after the final dose.
- Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.[1]

#### **Metabolism and Excretion**

A human mass balance study revealed the key pathways for the disposition of linvencorvir. The drug is eliminated through a combination of metabolism and direct excretion.

### **Metabolic Pathways of Linvencorvir**





Click to download full resolution via product page

Caption: Metabolic and Excretion Pathways of Linvencorvir.

## **Experimental Workflow: Phase 2 Clinical Trial**

The following diagram illustrates the workflow of the Phase 2 clinical trial for linvencorvir in patients with chronic hepatitis B.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Efficacy, safety, and pharmacokinetics of capsid assembly modulator linvencorvir plus standard of care in chronic hepatitis B patients PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Linvencorvir: A Comprehensive Technical Overview of its Pharmacokinetics and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610539#pharmacokinetics-and-bioavailability-of-linvencorvir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com